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molecular formula C7H9NO2 B1670187 Deferiprone CAS No. 30652-11-0

Deferiprone

Cat. No. B1670187
M. Wt: 139.15 g/mol
InChI Key: TZXKOCQBRNJULO-UHFFFAOYSA-N
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Patent
US08877766B2

Procedure details

Referring to FIG. 3, to 42.0 g (0.42 mol) of succinic anhydride (17) dissolved in 300 mL of toluene was added 20 g (0.21 mol) of 2-aminopyrimidine (21), (0.21 mol) dissolved in 200 mL of acetone, and the mixture was heated to 85° C. for 3 days. After cooling to r.t. (room temperature), the product precipitated and was filtrated and washed with toluene. The filtrate was dried in vacuo, and the dried product was then dissolved in 300 mL of anhydrous Ac2O and again heated to 85° C. for 3 hrs. After removal of the remaining Ac2O under vacuum, the product was purified by silica gel column chromatograph with CHCl3 and recrystallized from EtOAc to give HK-1 as a white solid, mp 148.5-149.5° C. in 32% yield. 1H NMR (CDCl3) δ 8.92 (d, J=4.88 Hz, 2H), 7.42 (t, J=4.88 Hz, 1H), 2.96 (s, 4H); Anal. Calcd for C8H7N3O2; C, 54.24; H, 3.98; N, 23.72. Found: C, 54.29; H, 4.19; N, 23.90.
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Name
Yield
32%

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])O[C:4](=O)[CH2:3][CH2:2]1.N[C:9]1N=C[CH:12]=[CH:11][N:10]=1.CC(C)=[O:17]>C1(C)C=CC=CC=1>[CH3:12][C:11]1[N:10]([CH3:9])[CH:4]=[CH:3][C:2](=[O:17])[C:1]=1[OH:7]

Inputs

Step One
Name
Quantity
42 g
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
NC1=NC=CC=N1
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
CC(=O)C
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to r.t. (room temperature)
CUSTOM
Type
CUSTOM
Details
the product precipitated
FILTRATION
Type
FILTRATION
Details
was filtrated
WASH
Type
WASH
Details
washed with toluene
CUSTOM
Type
CUSTOM
Details
The filtrate was dried in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the dried product was then dissolved in 300 mL of anhydrous Ac2O
TEMPERATURE
Type
TEMPERATURE
Details
again heated to 85° C. for 3 hrs
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After removal of the remaining Ac2O under vacuum
CUSTOM
Type
CUSTOM
Details
the product was purified by silica gel column chromatograph with CHCl3
CUSTOM
Type
CUSTOM
Details
recrystallized from EtOAc

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=O)C=CN1C)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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